molecular formula C22H16N2O4 B3469641 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)amino]-1H-inden-1-one

2-(4-methoxyphenyl)-3-[(3-nitrophenyl)amino]-1H-inden-1-one

Cat. No. B3469641
M. Wt: 372.4 g/mol
InChI Key: NUALIXCYUCHEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-3-[(3-nitrophenyl)amino]-1H-inden-1-one, also known as MN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. MN is a yellow crystalline powder that has a molecular weight of 395.4 g/mol and a melting point of 220-222°C.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)amino]-1H-inden-1-one is not fully understood, but it is believed to be related to its ability to induce apoptosis (programmed cell death) in cancer cells. This compound has been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, including Akt, NF-κB, and STAT3. This compound has also been shown to induce DNA damage and disrupt the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. This compound has also been shown to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. In addition, this compound has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-3-[(3-nitrophenyl)amino]-1H-inden-1-one has several advantages as a compound for use in scientific research. It is relatively easy to synthesize and purify, and it exhibits a range of potential applications in various fields. However, there are also some limitations associated with the use of this compound in lab experiments. This compound is a relatively new compound, and its full range of potential applications and mechanisms of action are still being investigated. In addition, this compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)amino]-1H-inden-1-one. In medicinal chemistry, further studies are needed to investigate the potential use of this compound as a therapeutic agent for cancer and other diseases. In materials science, this compound may be further developed for use in organic electronics and other applications. In addition, further studies are needed to fully understand the mechanisms of action of this compound and its potential effects on various cell types and biological systems. Overall, this compound is a promising compound that has the potential to contribute to significant advances in various fields of scientific research.

Scientific Research Applications

2-(4-methoxyphenyl)-3-[(3-nitrophenyl)amino]-1H-inden-1-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors and has shown promise in the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

2-(4-methoxyphenyl)-3-(3-nitroanilino)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-28-17-11-9-14(10-12-17)20-21(18-7-2-3-8-19(18)22(20)25)23-15-5-4-6-16(13-15)24(26)27/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUALIXCYUCHEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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